4-(2-chlorobenzyl)-N-(pyridin-3-ylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide
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Overview
Description
4-(2-Chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrrole derivatives.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the thieno[3,2-b]pyrrole core.
Attachment of the Pyridylmethyl Group: This can be accomplished through alkylation reactions using pyridylmethyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(2-Chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium
- 1,4-Bis(4-(dimethylboryl)phenyl)-2,5-diphenyl-1,4-dihydropyrrolo[3,2-b]pyrrole
Uniqueness
4-(2-Chlorobenzyl)-N-(3-pyridylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to its specific combination of functional groups and its thieno[3,2-b]pyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H16ClN3OS |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(pyridin-3-ylmethyl)thieno[3,2-b]pyrrole-5-carboxamide |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-6-2-1-5-15(16)13-24-17-7-9-26-19(17)10-18(24)20(25)23-12-14-4-3-8-22-11-14/h1-11H,12-13H2,(H,23,25) |
InChI Key |
MYEIKGCCCIWQQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C2C(=O)NCC4=CN=CC=C4)SC=C3)Cl |
Origin of Product |
United States |
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